molecular formula C10H12FN B1648690 1-(2-Fluorophenyl)cyclobutanamine

1-(2-Fluorophenyl)cyclobutanamine

Cat. No.: B1648690
M. Wt: 165.21 g/mol
InChI Key: AXNNZTURGGNMJF-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)cyclobutanamine (CAS: 1228879-28-4) is an organic compound with the molecular formula C₁₀H₁₃ClFN (hydrochloride salt) and a molar mass of 201.67 g/mol. Structurally, it consists of a cyclobutane ring fused to an amine group (-NH₂) and a 2-fluorophenyl substituent. The fluorine atom at the ortho position of the aromatic ring influences electronic properties (e.g., electron-withdrawing effects) and steric interactions, which may enhance binding affinity to biological targets or alter metabolic stability. The compound is typically stored at room temperature and is available as a hydrochloride salt to improve solubility and stability .

Properties

IUPAC Name

1-(2-fluorophenyl)cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-5-2-1-4-8(9)10(12)6-3-7-10/h1-2,4-5H,3,6-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNNZTURGGNMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-fluorophenyl)cyclobutanamine with structurally or functionally related cyclobutanamine and aryl-substituted amine derivatives.

Structural and Functional Analogues

2.1.1 1-(3,4-Dimethoxyphenyl)cyclobutanamine
  • Structure : Cyclobutane ring with a 3,4-dimethoxyphenyl group.
  • Molecular Formula: C₁₂H₁₇NO₂.
  • Properties: White crystalline solid, soluble in ethanol and dimethylformamide (DMF).
  • Activity : Exhibits sedative and sleep-inducing effects , likely due to interactions with neurotransmitter systems modulated by the methoxy groups .
2.1.2 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride
  • Structure : Cyclopropane ring with a 2-fluorophenyl group.
  • Molecular Formula : C₉H₁₁ClFN.
  • Properties : Molecular weight 183.65 g/mol , 95% purity.
  • Key Difference : The smaller cyclopropane ring introduces higher ring strain compared to cyclobutane, which may affect conformational flexibility and metabolic stability .
2.1.3 1-(2,5-Difluorophenyl)cyclopentanamine
  • Structure : Cyclopentane ring with a 2,5-difluorophenyl group.
  • Molecular Formula : C₁₁H₁₃F₂N.

Physico-Chemical Properties

Compound Molecular Weight (g/mol) Solubility Substituent Effects
This compound 201.67 Moderate (hydrochloride) Fluorine enhances electronegativity
1-(3,4-Dimethoxyphenyl)cyclobutanamine 207.27 High (polar solvents) Methoxy groups increase polarity
2-(2-Fluorophenyl)cyclopropanamine 183.65 Low (hydrochloride) Cyclopropane strain reduces stability
Fluorexetamine 235.30 Low (ketone group) Cyclohexanone backbone for NMDA antagonism

Notes:

  • Hydrochloride salts (e.g., this compound hydrochloride) generally exhibit improved aqueous solubility compared to free bases .
  • Ring size (cyclopropane vs. cyclobutane vs. cyclopentane) affects conformational rigidity and metabolic pathways. Cyclopropane’s strain may lead to faster degradation .

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